2,6-Bis(methylsulfanyl)pyridine
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Overview
Description
2,6-Bis(methylsulfanyl)pyridine is an organic compound characterized by the presence of two methylsulfanyl groups attached to a pyridine ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methylsulfanyl)pyridine typically involves the reaction of pyridine with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where pyridine is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,6-Bis(methylsulfanyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(methylsulfanyl)pyridine involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound’s interaction with metal ions can influence various molecular targets and pathways, including redox reactions and catalytic processes .
Comparison with Similar Compounds
2,6-Bis(2-thienyl)pyridine: Similar in structure but contains thienyl groups instead of methylsulfanyl groups.
Pyridine-2,6-bis(thiocarboxylic acid): Contains thiocarboxylic acid groups and is known for its metal chelating properties.
6-Substituted Uracil Derivatives: These compounds contain various substituents at the 6 position of the uracil ring and are studied for their antiviral and therapeutic properties.
Uniqueness: 2,6-Bis(methylsulfanyl)pyridine is unique due to its specific arrangement of methylsulfanyl groups, which imparts distinct chemical reactivity and coordination properties. This uniqueness makes it valuable in applications requiring selective metal ion binding and complex formation .
Properties
CAS No. |
58819-71-9 |
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Molecular Formula |
C7H9NS2 |
Molecular Weight |
171.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H9NS2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 |
InChI Key |
KMXGSPJFNYXGGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC=C1)SC |
Origin of Product |
United States |
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